11.4-Fold Superior Potency Against HCT116 Colorectal Carcinoma Compared to 5-Fluorouracil
Apoptosis inducer 14 (Compd 7f) exhibits 11.4-fold greater cytotoxic potency against HCT116 colorectal carcinoma cells relative to the positive control 5-fluorouracil under identical MTT assay conditions [1]. In the same series, compound 7d showed only a 1.8-fold improvement over 5-FU (IC₅₀ = 43 μg/mL), while compounds 7a, 7b, 7c, and 7e displayed moderate to weak activity (IC₅₀ = 93.1, 187.81, 202.08, and 195.41 μg/mL respectively) [1]. This positions Compd 7f as the most effective bioactive chalcone in the synthesized series, with a quantified potency advantage that justifies its selection for HCT116-focused studies.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against HCT116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 6.76 μg/mL |
| Comparator Or Baseline | 5-Fluorouracil (positive control): IC₅₀ = 77.15 μg/mL; Compounds 7a, 7b, 7c, 7d, 7e: IC₅₀ = 93.1, 187.81, 202.08, 43, and 195.41 μg/mL respectively |
| Quantified Difference | 11.4-fold more potent than 5-FU; 6.4-fold more potent than 7d; >13.8-fold more potent than 7a; >27.8-fold more potent than 7b, 7c, 7e |
| Conditions | MTT assay, 48-hour incubation, HCT116 colon carcinoma cell line |
Why This Matters
An 11.4-fold potency advantage over the clinical standard 5-FU in the same assay system provides a quantifiable rationale for selecting this compound in HCT116 colorectal carcinoma models.
- [1] Mohamed MF, et al. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Sci Rep. 2023;13:22486. View Source
